molecular formula C25H21NO6S B491425 Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 406475-90-9

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B491425
CAS No.: 406475-90-9
M. Wt: 463.5g/mol
InChI Key: KXYOSIVRPWJMTD-UHFFFAOYSA-N
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Description

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including an ester, a sulfonamide, and a benzofuran ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the benzofuran derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetophenone: Another sulfonyl-containing compound with similar reactivity.

    Benzofuran Derivatives: Compounds with the benzofuran ring system, which may have similar chemical properties.

    Sulfonamides: A class of compounds containing the sulfonamide group, known for their biological activity.

Uniqueness

Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-3-31-25(28)23-21-16-19(14-15-22(21)32-24(23)18-10-6-4-7-11-18)26(17(2)27)33(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYOSIVRPWJMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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